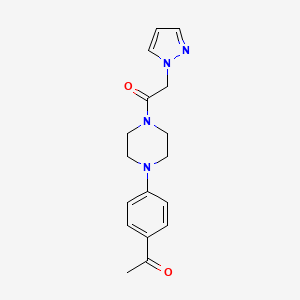![molecular formula C19H16F2N2O3 B2854079 4-[4-(Difluoromethoxy)-3-methoxybenzyl]-6-phenylpyridazin-3-ol CAS No. 1436000-89-3](/img/structure/B2854079.png)
4-[4-(Difluoromethoxy)-3-methoxybenzyl]-6-phenylpyridazin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(Difluoromethoxy)-3-methoxybenzyl]-6-phenylpyridazin-3-ol is a synthetic organic compound that belongs to the class of phenylpyridazines This compound is characterized by the presence of a difluoromethoxy group, a methoxy group, and a phenyl group attached to a pyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Difluoromethoxy)-3-methoxybenzyl]-6-phenylpyridazin-3-ol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the difluoromethoxybenzyl intermediate: This step involves the reaction of 4-difluoromethoxybenzaldehyde with a suitable reagent to form the difluoromethoxybenzyl intermediate.
Cyclization: The intermediate undergoes cyclization with a phenyl-substituted hydrazine to form the pyridazine ring.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of specific catalysts, solvents, and reaction conditions to streamline the process and make it more cost-effective .
Chemical Reactions Analysis
Types of Reactions
4-[4-(Difluoromethoxy)-3-methoxybenzyl]-6-phenylpyridazin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups into the molecule
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions to achieve substitution reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
4-[4-(Difluoromethoxy)-3-methoxybenzyl]-6-phenylpyridazin-3-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[4-(Difluoromethoxy)-3-methoxybenzyl]-6-phenylpyridazin-3-ol involves its interaction with specific molecular targets. For instance, it may inhibit enzymes such as phosphodiesterases, leading to altered cellular signaling pathways . The compound’s effects are mediated through its binding to these targets, which can result in changes in cellular processes and physiological responses .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethoxy)benzaldehyde: Similar in structure but with a trifluoromethoxy group instead of a difluoromethoxy group.
3-Cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid: Shares the difluoromethoxy group but differs in the overall structure and functional groups.
Uniqueness
4-[4-(Difluoromethoxy)-3-methoxybenzyl]-6-phenylpyridazin-3-ol is unique due to its specific combination of functional groups and its pyridazine ring structure.
Properties
IUPAC Name |
5-[[4-(difluoromethoxy)-3-methoxyphenyl]methyl]-3-phenyl-1H-pyridazin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F2N2O3/c1-25-17-10-12(7-8-16(17)26-19(20)21)9-14-11-15(22-23-18(14)24)13-5-3-2-4-6-13/h2-8,10-11,19H,9H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUYYRFLBBSZRRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC2=CC(=NNC2=O)C3=CC=CC=C3)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
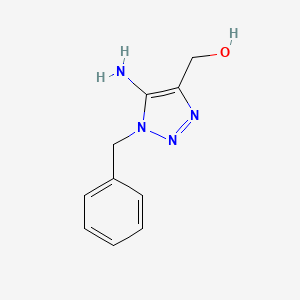
![N-(5-chloro-2-methoxyphenyl)-1-[6-(furan-2-yl)pyridazin-3-yl]piperidine-3-carboxamide](/img/structure/B2854001.png)
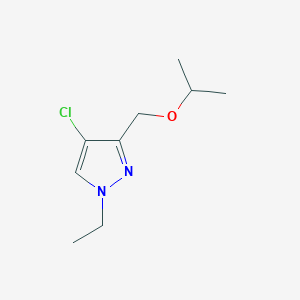
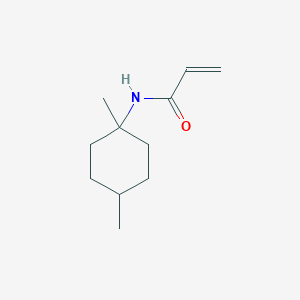
![3-cyclopentyl-7-((pyridin-2-ylmethyl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2854006.png)
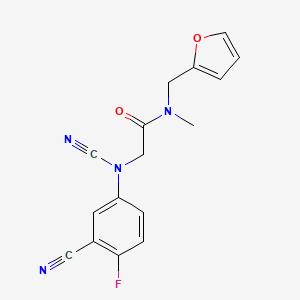
![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2854011.png)
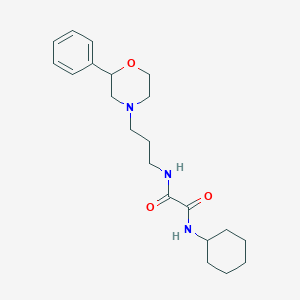
![1-(2,3-dihydroindol-1-yl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone](/img/structure/B2854014.png)
![N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-5-methylthiophene-2-sulfonamide](/img/structure/B2854015.png)
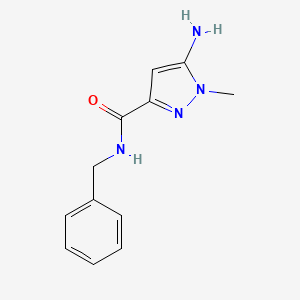
![2-{[(4-fluorophenyl)sulfonyl]anilino}-N,N-dimethylacetamide](/img/structure/B2854017.png)
![4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-(4-fluorophenyl)benzamide](/img/structure/B2854018.png)
